An In-depth Technical Guide to Estriol-d3: Properties and Applications
An In-depth Technical Guide to Estriol-d3: Properties and Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Estriol-d3 is the deuterium-labeled form of Estriol, a major endogenous estrogen.[1][2] As a stable isotope-labeled internal standard, it is an indispensable tool in quantitative analytical methods, such as mass spectrometry, for the precise measurement of estriol levels in biological matrices.[2] Deuteration, the replacement of one or more hydrogen atoms with its heavy isotope deuterium, imparts a mass shift without significantly altering the chemical and physical properties of the molecule. This characteristic allows it to be distinguished from the endogenous analyte by a mass spectrometer while co-eluting chromatographically, ensuring accurate quantification by correcting for matrix effects and variations during sample preparation.[2]
This guide provides a comprehensive overview of the chemical properties of Estriol-d3, its underlying signaling mechanisms, and detailed experimental protocols for its application.
Chemical and Physical Properties
Estriol-d3 shares nearly identical chemical and physical properties with its non-labeled counterpart, Estriol. The primary difference is its increased molecular weight due to the incorporation of deuterium atoms. The data presented below is for unlabeled Estriol, which serves as a very close proxy for the properties of Estriol-d3.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol | [3] |
| Synonyms | (16α,17β)-Estra-1,3,5[4]-triene-3,16,17-triol-d3 | [3] |
| CAS Number | 79037-36-8 | [3] |
| Molecular Formula | C₁₈H₂₁D₃O₃ | [3] |
| Molecular Weight | 291.4 g/mol | [3] |
| Exact Mass | 291.19137486 Da | [3] |
Table 2: Physicochemical Properties (Data for Unlabeled Estriol)
| Property | Value | Source(s) |
| Physical State | Odorless white crystalline powder/solid | [5][6] |
| Melting Point | 280-283 °C | [7] |
| Density | 1.27 g/cm³ | [5][8] |
| pKa | 10.38 ± 0.02 | [7] |
| LogP (Octanol/Water) | 2.45 - 2.5 | [5] |
| Water Solubility | 3.2 - 441 mg/L at 25 °C (practically insoluble) | [7] |
| Solubility in other solvents | Sparingly soluble in ethanol; slightly soluble in ether and benzene; very soluble in pyridine. | [5][7] |
Biological Activity and Signaling Pathways
As an isotopic analog, Estriol-d3 is presumed to follow the same biological pathways as Estriol. Estriol is a weak estrogen that exerts its effects primarily through two mechanisms: a classical nuclear pathway and a more rapid membrane-initiated pathway.
-
Nuclear-Initiated Pathway: Estriol diffuses across the cell membrane and binds to nuclear estrogen receptors (ERα and ERβ) in the cytoplasm.[9][10] This binding displaces heat shock proteins (HSP), leading to receptor dimerization. The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
-
Membrane-Initiated Pathway: At higher concentrations, Estriol can act as an antagonist of the G-protein coupled estrogen receptor (GPER), which is located on the cell membrane.[13] This is in contrast to estradiol, which activates GPER. By blocking GPER, estriol can inhibit certain rapid, non-genomic signaling cascades initiated at the cell surface.[8][13]
Caption: Estriol signaling via nuclear (genomic) and membrane (non-genomic) pathways.
Experimental Protocols
Estriol-d3 is primarily used as an internal standard for the quantification of estriol in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol provides a representative method for determining unconjugated estriol concentrations in human serum.
1. Materials and Reagents:
-
Estriol standard and Estriol-d3 internal standard (IS)
-
Human serum (blank, patient samples, and for calibration standards/QCs)
-
Methyl tert-butyl ether (MTBE)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic Acid
-
Water (ultrapure)
-
96-well collection plates and glass tubes
2. Sample Preparation (Liquid-Liquid Extraction):
-
Aliquot 200 µL of serum samples, calibration standards, and quality controls into 5 mL glass tubes.
-
Spike each tube with 50 µL of Estriol-d3 internal standard working solution (e.g., at 5 ng/mL). Vortex briefly.
-
Allow samples to equilibrate for 15 minutes at 4°C.
-
Add 1 mL of MTBE to each tube.
-
Vortex mix vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Freeze the aqueous (lower) layer by placing the tubes in a -80°C freezer for at least 30 minutes.
-
Decant the organic (upper) layer containing the estrogens into a clean 96-well collection plate or new glass tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitute the dried extract in 75 µL of the initial mobile phase (e.g., 20% methanol in water with 0.1% formic acid). Vortex to dissolve the residue.
3. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system
-
Column: A reverse-phase column suitable for steroid analysis (e.g., C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0 - 1.0 min: 30% B
-
1.0 - 5.0 min: 30% to 95% B
-
5.0 - 6.0 min: Hold at 95% B
-
6.1 - 8.0 min: Return to 30% B (re-equilibration)
-
-
Injection Volume: 10-50 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Estriol: Q1: 287.2 -> Q3: 145.1 (quantifier), 287.2 -> 171.2 (qualifier)
-
Estriol-d3: Q1: 290.2 -> Q3: 147.1 (quantifier)
-
Note: Specific transitions and collision energies should be optimized for the instrument in use. Estrogens often show characteristic fragments around m/z 143, 145, 169, and 183.[14][15]
-
4. Data Analysis:
-
Integrate the peak areas for the analyte (Estriol) and the internal standard (Estriol-d3).
-
Calculate the Peak Area Ratio (PAR) = Area of Analyte / Area of IS.
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Determine the concentration of estriol in unknown samples by interpolating their PARs from the calibration curve.
Caption: General workflow for the quantification of Estriol using Estriol-d3 as an internal standard.
References
- 1. Estriol-d3 (estriol d3) | Endogenous Metabolite | 79037-36-8 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Estriol-d3 | C18H24O3 | CID 46781512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ultrafiltration Tandem Mass Spectrometry of Estrogens for Characterization of Structure and Affinity for Human Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estriol | C18H24O3 | CID 5756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ESTRIOL | Occupational Safety and Health Administration [osha.gov]
- 7. Estriol | 50-27-1 [chemicalbook.com]
- 8. Estriol | Estrogen Receptor/ERR | TargetMol [targetmol.com]
- 9. youtube.com [youtube.com]
- 10. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Estriol - Wikipedia [en.wikipedia.org]
- 14. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Fragmentation pathways of five estrogens using electrospray ionization quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
